1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid
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Overview
Description
1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid is a compound with the molecular formula C8H14N2O2C2HF3O2 It is a salt formed from the combination of 1-(Oxolan-3-yl)piperazin-2-one and 2,2,2-trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)piperazin-2-one typically involves the reaction of piperazine with oxirane (ethylene oxide) under controlled conditions to form the oxolan-3-yl group. This intermediate is then reacted with 2,2,2-trifluoroacetic acid to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxolan-3-yl piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The oxolan-3-yl group can interact with enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Similar structure but different counterion.
1-(Tetrahydrofuran-3-yl)piperazin-2-one: Similar core structure but lacks the trifluoroacetate group.
Uniqueness
1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and potential for specific biochemical interactions. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2C2HF3O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIROLBMOWVLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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